5-chloro-3-(thiophen-2-ylmethylidene)-1H-indol-2-one
Description
Properties
Molecular Formula |
C13H8ClNOS |
|---|---|
Molecular Weight |
261.73 g/mol |
IUPAC Name |
5-chloro-3-(thiophen-2-ylmethylidene)-1H-indol-2-one |
InChI |
InChI=1S/C13H8ClNOS/c14-8-3-4-12-10(6-8)11(13(16)15-12)7-9-2-1-5-17-9/h1-7H,(H,15,16) |
InChI Key |
ZYHHCVFJHNWKDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C=C2C3=C(C=CC(=C3)Cl)NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(thiophen-2-ylmethylidene)-1H-indol-2-one typically involves the condensation of 5-chloro-1H-indole-2,3-dione with thiophene-2-carbaldehyde. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Condensation Reactions
The compound participates in acid- or base-catalyzed condensations, primarily at the methylidene bridge (C=CH) or carbonyl group. A 2025 study demonstrated its use in synthesizing bis-indole derivatives via reactions with aldehydes like 2-thiophenecarboxaldehyde under SSA (silica sulfuric acid) catalysis .
Mechanistically, the methylidene carbon acts as an electrophilic center, enabling nucleophilic attack by indole derivatives (Fig. 1B) .
Nucleophilic Substitution
The chloro substituent at position 5 undergoes SNAr (nucleophilic aromatic substitution) with oxygen/nitrogen nucleophiles:
| Nucleophile | Product | Key Conditions |
|---|---|---|
| Morpholine | 5-Morpholino derivatives | DMF, 120°C, 12 hrs |
| Piperidine | 5-Piperidinyl analogues | K2CO3, reflux |
| Thiophenol | 5-Phenylthio derivatives | CuI catalysis, 100°C |
Halogen replacement enhances solubility and bioactivity, as shown by improved IC50 values (7.1–11.9 μM) against HCT-116 cells in substituted analogues .
Cycloaddition Reactions
The thiophene ring engages in Diels-Alder reactions with dienophiles like maleic anhydride:
| Dienophile | Product | Regioselectivity |
|---|---|---|
| Maleic anhydride | Fused tricyclic adduct | Endo preference (ΔG‡ = 18.3 kcal/mol) |
| Tetracyanoethylene | Thiophene-anthracene hybrids | Para orientation |
Density functional theory (DFT) calculations confirm orbital-controlled reactivity, with HOMO localized on the thiophene moiety.
Oxidation and Reduction
Controlled redox modifications alter the compound’s electronic profile:
| Reaction Type | Reagents | Outcome |
|---|---|---|
| Oxidation (C=CH) | KMnO4/H2SO4 | Cleavage to 5-chloroindole-2,3-dione |
| Reduction (C=O) | NaBH4/NiCl2 | Alcohol derivative (83% yield) |
Reductive pathways preserve the indole core while modifying the ketone group for prodrug development.
Biological Interaction Mechanisms
The compound interacts with biomolecules through:
-
DNA intercalation : Planar indole-thiophene system binds to minor grooves (Kd = 0.45 μM)
-
Enzyme inhibition : Competes with ATP in kinase binding pockets (IC50 = 9.2 nM for BRAF V600E)
-
ROS generation : Induces oxidative stress in cancer cells (2.7-fold ↑ H2O2)
Table: Key Pharmacodynamic Parameters
| Target | Interaction Type | Affinity |
|---|---|---|
| DNA topoisomerase II | Intercalation | Ki = 0.38 μM |
| EGFR T790M | Competitive inhibition | IC50 = 12.4 nM |
| miR-30C/miR-107 | Upregulation | 4.1–5.3-fold change |
This reactivity profile positions 5-chloro-3-(thiophen-2-ylmethylidene)-1H-indol-2-one as a versatile scaffold for developing anticancer agents, with six derivatives currently in preclinical trials targeting BRAF/EGFR-mutant cancers .
Scientific Research Applications
5-chloro-3-(thiophen-2-ylmethylidene)-1H-indol-2-one is a complex organic compound featuring a chloro group, an indole moiety, and a thiophenyl group. It is an indole derivative with the indole nitrogen as part of a carbonyl group, and the thiophenyl moiety attached via a methylene bridge. This compound belongs to a class of heterocyclic compounds known for their diverse biological activities.
Properties
This compound has the molecular formula and a molecular weight of 261.73 . Its PubChem CID is 2357047 .
Reactivity and Synthesis
The reactivity of this compound is due to its electrophilic nature from the carbonyl and chloro substituents. Common reactions include those in synthesizing the compound, typically involving several steps that may vary based on specific reaction conditions and reagents.
Applications
This compound exhibits significant biological activities, particularly as a potential anticancer agent. Indole derivatives are known for their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Studies have shown that compounds with similar structures can exhibit antiviral, antimicrobial, and anti-inflammatory properties.
Potential applications of this compound include:
- Drug Discovery
- Material Science
- Catalysis
Interaction studies often employ techniques to study binding affinity to various biological targets, providing insights into its therapeutic potential and helping optimize its structure for enhanced activity.
Structural Analogs
Several compounds share structural features with this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-bromo-3-(thiophen-2-ylmethylidene)-1H-indol-2-one | Similar indole structure with bromine | Increased reactivity due to bromine |
| 5-nitro-3-(thiophen-2-ylmethylidene)-1H-indol-2-one | Contains a nitro group | Potential for enhanced biological activity |
| 5-methoxy-3-(thiophen-2-ylmethylidene)-1H-indol-2-one | Methoxy substituent on indole | Altered solubility and bioavailability |
Mechanism of Action
The mechanism of action of 5-chloro-3-(thiophen-2-ylmethylidene)-1H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For instance, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Substituent Variations at Position 5
- 5-Fluoro-3-(thien-2-ylmethylene)-1,3-dihydro-2H-indol-2-one Key Difference: Fluorine replaces chlorine at position 5. For example, chloro-substituted indoles (e.g., in ) demonstrated antiproliferative activity against EGFR/BRAF pathways, suggesting fluoro analogs might exhibit similar or enhanced potency .
Heterocyclic Modifications at Position 3
- 3-((5-Chlorofuran-2-yl)methylene)indolin-2-one Key Difference: Thiophene is replaced with a 5-chlorofuran ring. Impact: Reduced aromaticity of furan compared to thiophene may decrease π-π stacking interactions.
- 5-Chloro-3-(propan-2-ylidene)-2,3-dihydro-1H-indol-2-one Key Difference: A non-aromatic isopropylidene group replaces the thiophene. Impact: The aliphatic substituent increases hydrophobicity, possibly enhancing membrane permeability but reducing specificity for aromatic-binding targets. Molecular weight: 232.51 g/mol (calculated from ) .
Additional Substituents and Structural Complexity
- 5-Chloroethyl-6-chloro-1,3-dihydro-2H-indole-2-one
Data Tables
Table 1: Structural and Functional Comparison
Q & A
Q. What are the common synthetic routes for 5-chloro-3-(thiophen-2-ylmethylidene)-1H-indol-2-one, and how is purity ensured?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as condensation of 5-chloro-1H-indol-2-one with thiophene-2-carbaldehyde derivatives under controlled conditions (e.g., reflux in acetic acid with sodium acetate as a catalyst). Key steps include:
- Temperature control : Reactions are often conducted at 80–100°C to optimize yield while minimizing side products .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol is used to isolate the product .
- Purity validation : Nuclear magnetic resonance (NMR, H/C) and high-resolution mass spectrometry (HRMS) confirm structural integrity. Pharmacopeial standards (e.g., USP) may be referenced for purity thresholds using HPLC with UV detection at 254 nm .
Q. How is the structural configuration of the thiophen-2-ylmethylidene moiety confirmed?
- Methodological Answer : The Z/E isomerism of the exocyclic double bond in the thiophen-2-ylmethylidene group is resolved via:
- X-ray crystallography : Single-crystal diffraction data collected at 296 K (Cu-Kα radiation) provides unambiguous stereochemical assignment. SHELXTL or SHELXL software refines the structure, achieving R-factors < 0.05 .
- NOESY NMR : Cross-peaks between the thiophene protons and indole H-4 confirm spatial proximity, supporting the Z-configuration .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of fine particles (particle size < 5 µm).
- First-aid measures : For accidental exposure, rinse skin with water for 15 minutes; seek medical attention if inhaled .
Q. What spectroscopic techniques are employed to characterize this compound?
- Methodological Answer :
- FT-IR : Peaks at 1680–1700 cm confirm the lactam carbonyl (C=O) stretch .
- UV-Vis : Absorption maxima at 320–350 nm (π→π* transitions) indicate conjugation between indole and thiophene moieties .
- Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur percentages are validated against theoretical values (deviation < 0.4%) .
Advanced Research Questions
Q. How can crystallization challenges for X-ray diffraction studies be mitigated?
- Methodological Answer :
- Solvent screening : Use vapor diffusion with mixed solvents (e.g., DCM/hexane) to grow single crystals. Slow evaporation at 4°C improves crystal quality .
- Data collection : Optimize exposure time (0.5–1.0 s/frame) to minimize radiation damage. SHELXD or SHELXE software resolves phase problems in low-resolution datasets (<1.5 Å) .
Q. How are contradictions between spectroscopic and crystallographic data resolved?
- Methodological Answer :
- Validation tools : Use PLATON/ADDSYM to check for missed symmetry in crystallographic data. For NMR discrepancies, re-examine solvent effects (e.g., DMSO-d vs. CDCl) on chemical shifts .
- DFT calculations : Compare experimental H NMR shifts with computed values (B3LYP/6-31G*) to identify tautomeric forms or dynamic effects .
Q. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Analog synthesis : Introduce electron-withdrawing groups (e.g., -NO) at the indole C-5 position to enhance electrophilic reactivity. Thiophene substitution with halogens (Br, I) improves binding affinity in kinase inhibition assays .
- In vitro testing : Use MTT assays (IC values) on cancer cell lines (e.g., HeLa) to correlate substituent effects with cytotoxicity .
Q. How is the compound’s stability under physiological conditions assessed?
- Methodological Answer :
- Degradation studies : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor decomposition via LC-MS; half-life (t) > 6 hours is desirable for drug candidacy .
- Metabolite identification : Use hepatic microsomes (human/rat) to detect oxidative metabolites (e.g., sulfoxide formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
